molecular formula C12H17NO2 B11897007 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol CAS No. 63095-12-5

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol

Cat. No.: B11897007
CAS No.: 63095-12-5
M. Wt: 207.27 g/mol
InChI Key: XFNADDVVMCWBMA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is a chemical compound with a unique structure that includes a quinoline core substituted with methyl groups and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with oxidizing agents to introduce hydroxyl groups at the 6 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can exert its effects through pathways that involve oxidative stress reduction and modulation of inflammatory responses. For example, it has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl groups at positions 6 and 8.

    6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 6.

    8-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 8.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is unique due to the presence of two hydroxyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds with fewer hydroxyl groups .

Properties

CAS No.

63095-12-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6,8-diol

InChI

InChI=1S/C12H17NO2/c1-7-6-12(2,3)13-11-9(7)4-8(14)5-10(11)15/h4-5,7,13-15H,6H2,1-3H3

InChI Key

XFNADDVVMCWBMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2O)O)(C)C

Origin of Product

United States

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